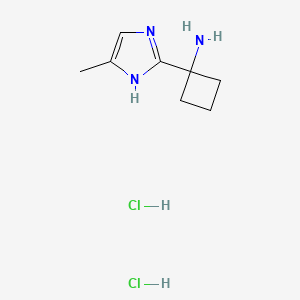
1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its molecular structure, which includes a cyclobutane ring attached to a 4-methyl-1H-imidazol-2-yl group, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or aldehydes under acidic or basic conditions.
Cyclobutane Ring Formation: The cyclobutane ring is formed through a cyclization reaction, often involving the use of a suitable catalyst.
Methylation: The 4-methyl group is introduced through a methylation reaction, typically using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The amine group is introduced through an amination reaction, often involving the use of ammonia or an amine source.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt, which is achieved by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and control over the reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the imidazole ring, involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles, and strong acids or bases.
Major Products Formed:
Oxidation: Imidazole derivatives with higher oxidation states.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a tool in biological studies, such as enzyme inhibition and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
相似化合物的比较
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride
Uniqueness: 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of the cyclobutane ring and the 4-methyl group on the imidazole ring
属性
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-5-10-7(11-6)8(9)3-2-4-8;;/h5H,2-4,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWDSRAPRHRCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














